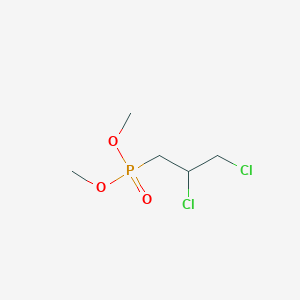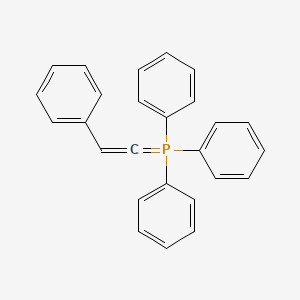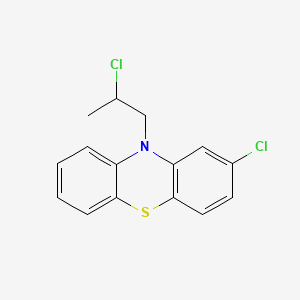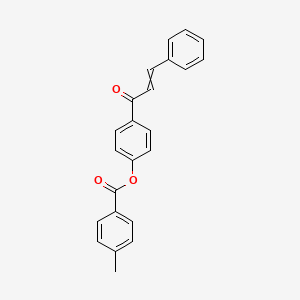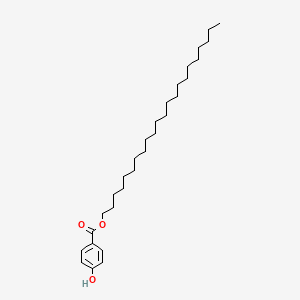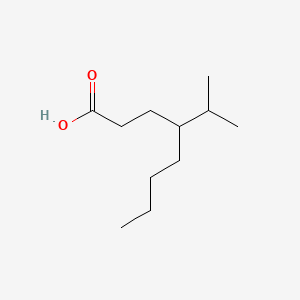
4-propan-2-yloctanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propan-2-yloctanoic acid is a carboxylic acid with a unique structure that includes a propan-2-yl group attached to an octanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Propan-2-yloctanoic acid can be synthesized through several methods. One common approach involves the oxidation of primary alcohols or aldehydes. Another method includes the hydrolysis of nitriles, where the nitrile is first converted to an amide and then hydrolyzed to the carboxylic acid .
Industrial Production Methods: In industrial settings, carboxylic acids like this compound are often produced through the oxidation of hydrocarbons or alcohols. The use of catalysts such as palladium or platinum can enhance the efficiency of these reactions .
Análisis De Reacciones Químicas
Types of Reactions: 4-Propan-2-yloctanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acid chlorides, esters, or amides.
Aplicaciones Científicas De Investigación
4-Propan-2-yloctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: It can be used in studies related to metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 4-propan-2-yloctanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical processes. The carboxyl group allows it to participate in reactions that modify its structure and function .
Comparación Con Compuestos Similares
Propanoic Acid: A simpler carboxylic acid with similar reactivity but a shorter carbon chain.
Butanoic Acid: Another carboxylic acid with a slightly longer chain than propanoic acid but shorter than 4-propan-2-yloctanoic acid.
Uniqueness: this compound’s unique structure, with a propan-2-yl group attached to an octanoic acid chain, provides distinct chemical properties and reactivity compared to simpler carboxylic acids. This makes it valuable in specific synthetic and industrial applications .
Propiedades
Número CAS |
107265-20-3 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
4-propan-2-yloctanoic acid |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-10(9(2)3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13) |
Clave InChI |
MGNUNUHNKZHLPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC(=O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


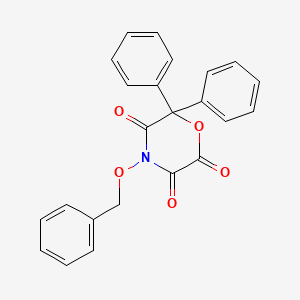

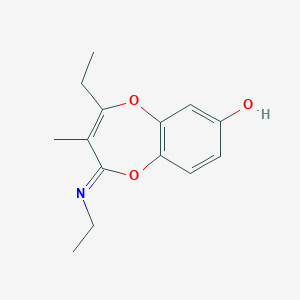
![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)
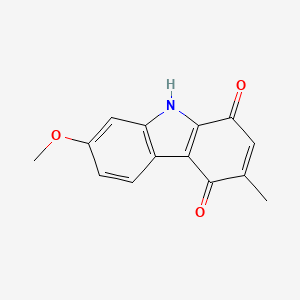
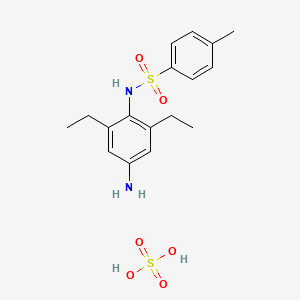
![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
